N-(Piperidin-4-yl)benzenesulfonamide hydrochloride
CAS No.: 68996-29-2
Cat. No.: VC2667868
Molecular Formula: C11H17ClN2O2S
Molecular Weight: 276.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68996-29-2 |
---|---|
Molecular Formula | C11H17ClN2O2S |
Molecular Weight | 276.78 g/mol |
IUPAC Name | N-piperidin-4-ylbenzenesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10;/h1-5,10,12-13H,6-9H2;1H |
Standard InChI Key | SNRAPJXYSODXAI-UHFFFAOYSA-N |
SMILES | C1CNCCC1NS(=O)(=O)C2=CC=CC=C2.Cl |
Canonical SMILES | C1CNCCC1NS(=O)(=O)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structure
N-(Piperidin-4-yl)benzenesulfonamide hydrochloride consists of a benzenesulfonamide group attached to a piperidin-4-yl moiety, with the nitrogen of the piperidine ring protonated to form a hydrochloride salt. This structural arrangement confers specific physicochemical properties that make it valuable in chemical research and drug development.
Property | Value |
---|---|
CAS Number | 68996-29-2 |
Molecular Formula | C11H17ClN2O2S |
Molecular Weight | 276.78 g/mol |
SMILES Notation | C1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl |
TPSA | 58.2 |
LogP | 1.1387 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 3 |
The compound features a central sulfonamide group (-SO₂NH-) that connects the benzene ring to the piperidine ring. The piperidine nitrogen is protonated, with the chloride ion acting as the counterion in the salt form. This arrangement is significant for the compound's solubility profile and potential interactions with biological targets .
Physical and Chemical Properties
The physical state of N-(Piperidin-4-yl)benzenesulfonamide hydrochloride is typically a crystalline solid. Its hydrochloride salt form enhances water solubility compared to the free base, which is an important consideration for biological applications and formulation development.
The compound's moderate lipophilicity (LogP of 1.1387) suggests a balanced distribution between aqueous and lipid phases, which can be advantageous for membrane permeability in biological systems. The topological polar surface area (TPSA) of 58.2 further indicates potential for crossing biological membranes, including the blood-brain barrier .
Storage recommendations typically include keeping the compound sealed in a dry environment at 2-8°C to maintain stability and prevent degradation from moisture or heat exposure .
N-(Piperidin-4-yl)benzenesulfonamide hydrochloride is marketed primarily "for research use only," indicating its role as an intermediate or reference compound in chemical and biological investigations . It serves as a valuable starting material for the synthesis of more complex molecules with targeted biological activities.
Structure-Activity Relationship Studies
The compound provides a foundation for structure-activity relationship (SAR) studies, where various substituents can be introduced to the benzene ring to explore how structural modifications affect biological activity. Related compounds with nitro, bromo, methoxy, cyano, and fluoro substituents have been synthesized and studied for their potential biological effects .
Safety Parameter | Classification/Information |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 |
Storage Conditions | Sealed in dry environment, 2-8°C |
Proper laboratory safety protocols should be followed when handling this compound, including the use of appropriate personal protective equipment such as gloves, eye protection, and respiratory protection if necessary. The compound should be stored according to recommended conditions to maintain stability and prevent degradation .
Comparison with Structural Analogs
N-(Piperidin-4-yl)benzenesulfonamide hydrochloride serves as the parent compound for a series of derivatives with various substituents on the benzene ring. Comparing these analogs provides insight into how structural modifications affect physicochemical and potential biological properties.
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
---|---|---|---|---|
N-(Piperidin-4-yl)benzenesulfonamide hydrochloride | 68996-29-2 | C11H17ClN2O2S | 276.78 | Parent compound |
4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | 1233958-29-6 | C11H16ClN3O4S | 321.78 | Electron-withdrawing nitro group at para position |
3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | 1233955-34-4 | C11H16ClN3O4S | 321.78 | Electron-withdrawing nitro group at meta position |
2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | 914077-32-0 | C11H16ClN3O4S | 321.78 | Electron-withdrawing nitro group at ortho position |
4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | 1233952-19-6 | C11H16BrClN2O2S | 355.68 | Halogen substituent at para position |
4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | 1233955-49-1 | C12H19ClN2O3S | 306.81 | Electron-donating methoxy group at para position |
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | 913634-50-1 | C11H16ClFN2O2S | 294.77 | Small electronegative fluorine at para position |
These structural variations significantly impact properties such as:
-
Lipophilicity and membrane permeability
-
Electronic distribution and hydrogen bonding capacity
-
Steric effects and molecular recognition
-
Potential metabolic stability
-
Target selectivity in biological systems
Current Research and Future Directions
While specific research on N-(Piperidin-4-yl)benzenesulfonamide hydrochloride itself is limited in the available literature, studies on structurally related sulfonamide derivatives suggest several promising research directions:
Medicinal Chemistry Explorations
Sulfonamide derivatives continue to be investigated for various therapeutic applications, including as enzyme inhibitors and receptor modulators. Research into optimizing selectivity and potency through structural modifications of the parent scaffold represents an ongoing area of investigation.
Synthetic Methodology Development
Improved synthetic methods for preparing N-(Piperidin-4-yl)benzenesulfonamide hydrochloride and its derivatives, with emphasis on greener chemistry, higher yields, and more efficient purification techniques, remain important areas for future research.
Structure-Activity Relationship Expansion
Comprehensive structure-activity relationship studies involving systematic modifications to both the benzenesulfonamide portion and the piperidine ring could yield valuable insights into optimizing biological activity for specific targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume